

Comparative study of substituted N-pyridin-3-yl-propionamides in biological assays

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Compound of Interest

Compound Name: 2,2-Dimethyl-N-pyridin-3-yl-propionamide

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A Comparative Analysis of Substituted N-Pyridin-3-yl-Amide Derivatives in Biological Assays

This guide provides a comparative overview of the biological activities of various substituted N-pyridin-3-yl-amide derivatives, focusing on their potential as anticancer agents. The data presented is compiled from multiple studies and aims to offer a clear, objective comparison for researchers, scientists, and drug development professionals. While a direct comparative study on a homologous series of N-pyridin-3-yl-propionamides is not available in the public domain, this guide synthesizes data from closely related N-pyridin-3-yl-acetamide and other amide derivatives to provide valuable insights into their structure-activity relationships (SAR).

Data Presentation: Anticancer and Kinase Inhibitory Activities

The following tables summarize the in vitro anticancer and kinase inhibitory activities of various N-pyridin-3-yl-amide derivatives. It is important to note that the compounds presented are structurally related but not identical, and the experimental conditions may vary between studies.

Table 1: In Vitro Anticancer Activity of Substituted N-Pyridin-3-yl-Amide Derivatives

| Compound ID | Core Structure | R Group | Cancer Cell Line | IC50 (μM) | Reference Compound | IC50 (μM) |
|--------------|-----------------------------------------------|----------------|-------------------|------------------------|--------------------|-----------|
| RDg | N-(pyridin-3-yl)acetamide | 4-chlorophenyl | A549 (Lung) | 15.70 | Erlotinib | 10.10[1] |
| Compound 7e | Pyridine derivative | - | MCF-7 (Breast) | Potent (not specified) | Doxorubicin | -[2] |
| Compound 7g | Pyridine derivative | - | DU-145 (Prostate) | Potent (not specified) | Doxorubicin | -[2] |
| Compound 7g | Pyridine derivative | - | HeLa (Cervical) | Potent (not specified) | Doxorubicin | -[2] |
| Compound IIB | Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide | - | A549 (Lung) | 0.229 | Imatinib | 2.479[3] |
| Compound 8b | Pyridine-urea | - | MCF-7 (Breast) | 0.11 - 5.14 | Doxorubicin | -[4] |
| Compound 8e | Pyridine-urea | - | MCF-7 (Breast) | 0.11 - 5.14 | Doxorubicin | -[4] |

Table 2: Kinase Inhibitory Activity of Substituted N-Pyridin-3-yl-Amide Derivatives

| Compound ID | Core Structure | Target Kinase | IC50 (μM) |
|------------------|-------------------------|---------------|-------------------------------------------------------------------|
| A2 | Pyridin-3-yl pyrimidine | Bcr-Abl | Potent (not specified) [5] [6] |
| A8 | Pyridin-3-yl pyrimidine | Bcr-Abl | Potent (not specified) [5] [6] |
| A9 | Pyridin-3-yl pyrimidine | Bcr-Abl | Potent (not specified) [5] [6] |
| 8b | Pyridine-urea | VEGFR-2 | 5.0 [4] |
| 8e | Pyridine-urea | VEGFR-2 | 3.93 [4] |
| Isonicotinamides | Isonicotinamide | GSK-3 | Potent and selective [7] [8] |

Experimental Protocols

MTT Assay for Anticancer Activity Evaluation

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity. As cellular metabolic activity is an indicator of cell viability, the MTT assay is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

- Cancer cell lines (e.g., A549, MCF-7, HeLa, DU-145)
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- Phosphate-buffered saline (PBS)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well plates

- Test compounds (substituted N-pyridin-3-yl-propionamides)
- Microplate reader

Procedure:

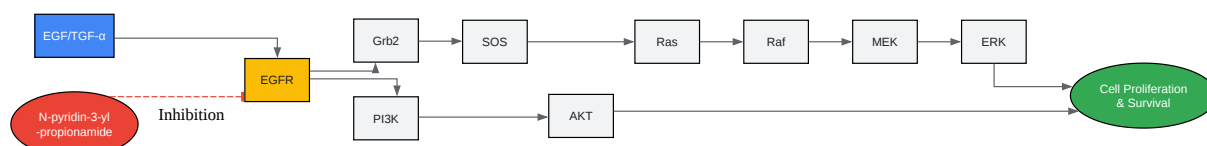
- **Cell Seeding:** Cells are harvested from culture and seeded into 96-well plates at a predetermined optimal density (e.g., 5×10^3 to 1×10^5 cells/well) in 100 μL of complete culture medium. The plates are then incubated for 24 hours to allow for cell attachment.
- **Compound Treatment:** The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations in the culture medium. The medium from the cell plates is removed, and 100 μL of the medium containing the test compounds is added to each well. A control group receiving only the vehicle (medium with DMSO) is also included. The plates are incubated for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** After the incubation period, 20 μL of the MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
- **Formazan Solubilization:** The medium containing MTT is carefully removed, and 100-200 μL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 540 and 570 nm.
- **Data Analysis:** The percentage of cell viability is calculated relative to the untreated control cells. The IC_{50} value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Substituted N-pyridin-3-yl-amides have been shown to exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The following diagrams illustrate some of the relevant pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, leading to cell proliferation and survival. Some N-pyridin-3-yl derivatives have been suggested to act as EGFR inhibitors.[1][2]

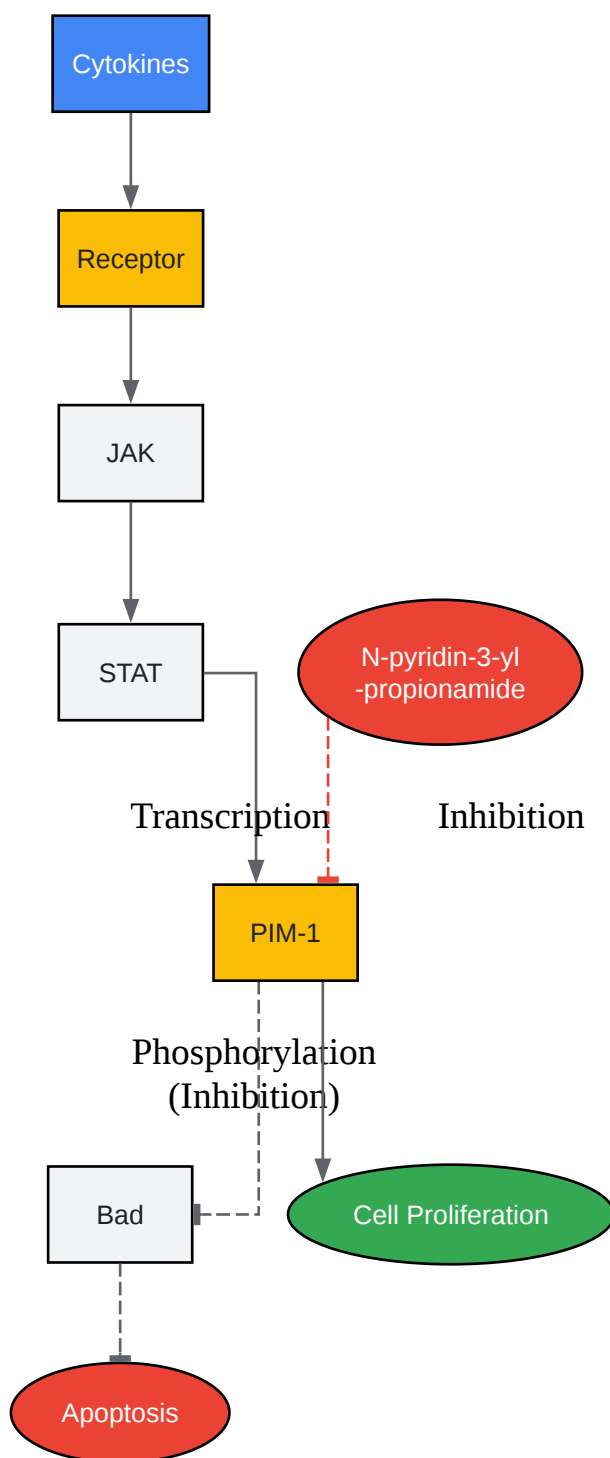


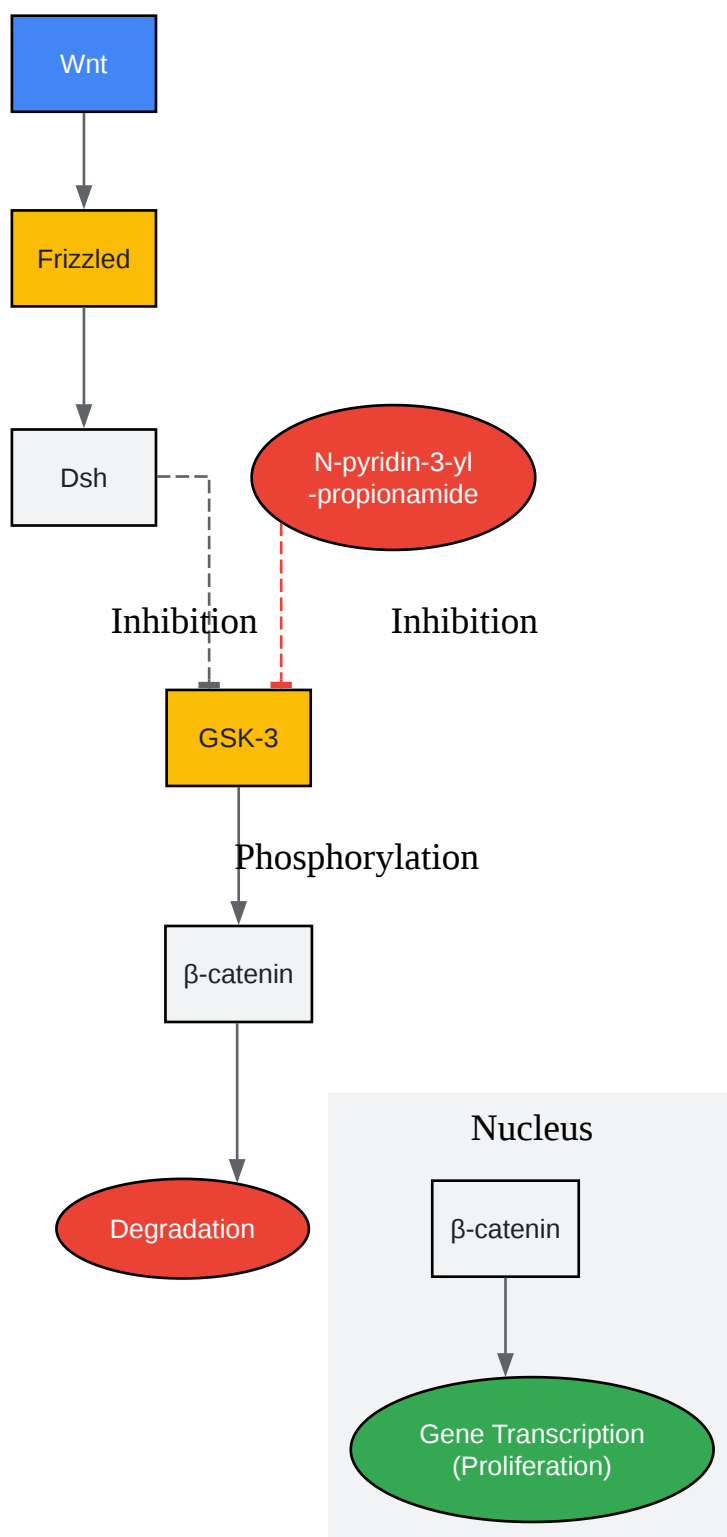
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Caption: Simplified EGFR signaling pathway and potential inhibition by N-pyridin-3-yl-propionamides.

PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation by phosphorylating various downstream targets, thereby inhibiting apoptosis and promoting cell cycle progression. N-(pyridin-3-yl)acetamide derivatives have been investigated as PIM-1 kinase inhibitors.[1]





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